![molecular formula C14H16N2 B3022848 2-methyl-N-(2-pyridin-2-ylethyl)aniline CAS No. 92733-82-9](/img/structure/B3022848.png)
2-methyl-N-(2-pyridin-2-ylethyl)aniline
Description
The compound "2-methyl-N-(2-pyridin-2-ylethyl)aniline" is a chemical species that is related to various research areas, including organic synthesis, material science, and catalysis. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds often involves cross-coupling reactions, as seen in the preparation of 2-(2- and 3-Pyridyl)anilines, which are synthesized using such methods . Additionally, the use of directing groups, such as 2-(pyridin-2-yl)aniline, is crucial for promoting C-H amination mediated by cupric acetate, which suggests that the methylated version could potentially be synthesized through similar strategies .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic and computational methods. For instance, the structure of 2-(benzylthio)-N-{pyridinylmethylidene}anilines was characterized by NMR, IR, Raman spectroscopy, and mass spectrometry, and further analyzed using DFT computational methods . This indicates that a detailed molecular structure analysis of "2-methyl-N-(2-pyridin-2-ylethyl)aniline" would likely involve similar techniques.
Chemical Reactions Analysis
The reactivity of related compounds, such as the use of 2-(pyridin-2-yl)aniline as a directing group for C-H amination, suggests that "2-methyl-N-(2-pyridin-2-ylethyl)aniline" could also participate in similar chemical reactions . Moreover, the photochemistry of some N-(2-methyl-4,6-diphenyl-1-pyridinio)anilides, which undergo photochemical dissociation, provides insights into the potential photo-reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. For example, the thermodynamics of mixtures involving amines like aniline and N-methylaniline with ketones have been investigated, providing data on densities, speeds of sound, and excess molar volumes . These studies suggest that "2-methyl-N-(2-pyridin-2-ylethyl)aniline" would also exhibit specific interactions and structural effects that could be quantified similarly. Additionally, the spectroscopic investigation of compounds like 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline offers insights into the vibrational spectra and electronic properties that could be relevant to the compound of interest .
properties
IUPAC Name |
2-methyl-N-(2-pyridin-2-ylethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-12-6-2-3-8-14(12)16-11-9-13-7-4-5-10-15-13/h2-8,10,16H,9,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLGMAKXWNLGGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCCC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378949 | |
Record name | 2-methyl-N-(2-pyridin-2-ylethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-pyridin-2-ylethyl)aniline | |
CAS RN |
92733-82-9 | |
Record name | 2-methyl-N-(2-pyridin-2-ylethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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